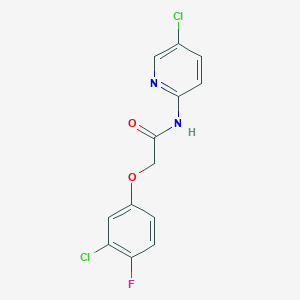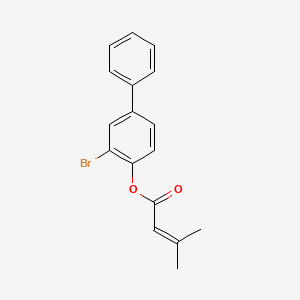![molecular formula C13H11ClN2O3S B5634535 N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide](/img/structure/B5634535.png)
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide is a chemical compound studied in various fields of chemistry and materials science. While the specific compound this compound isn't directly discussed in the literature, related compounds and their applications provide insights into its potential characteristics and uses.
Synthesis Analysis
- Synthesis of similar compounds involves using precursors like succinyl chloride and substituted 4-amino-1-benzenesulphonamide. Polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) are synthesized through these methods (Padaki et al., 2013).
Molecular Structure Analysis
- The molecular structures of related compounds, such as 1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, have been determined using X-ray crystallography, revealing the spatial arrangement and bonding patterns of atoms in the molecule (Al-Hourani et al., 2020).
Chemical Reactions and Properties
- N-Phenylsulfonyl-N-o-chlorophenylmethacrylamide, a related compound, was found as a by-product in the synthesis of N-o-chlorophenylmethacrylamide, indicating potential for unexpected reactions and by-products in similar chemical processes (Shiraga et al., 1995).
Physical Properties Analysis
- The study of similar compounds involves analyzing their hydrophilicity, molecular weight cutoff, and resistance in various pH ranges, which are critical for applications in membrane technologies and other fields (Padaki et al., 2013).
Chemical Properties Analysis
- The chemical properties of related compounds, such as reactivity, stability, and interaction with other chemicals, are essential for understanding their potential applications and safety considerations. For instance, the stability of sulfonyl groups in sulfonated polyimides indicates their potential for high-temperature applications (Chen et al., 2006).
Propriétés
IUPAC Name |
4-chloro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANLLCCTMYQFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8',9'-dimethoxy-3'-methyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5634453.png)
![1-[3,5-dimethyl-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5634454.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5634463.png)
![5-ethyl-N~4~-{2-[(2S)-pyrrolidin-2-yl]ethyl}pyrimidine-2,4-diamine](/img/structure/B5634487.png)
![2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5634497.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)
![4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5634517.png)
![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)

![4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5634536.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5634545.png)
